Silane, dichloro(1-chloroethyl)methyl-

Description

Significance of Organosilicon Compounds in Contemporary Chemical Research

The study of organometallic compounds featuring carbon-silicon bonds defines the field of organosilicon chemistry. wikipedia.org These compounds are notable for their unique combination of properties which include high thermal stability, resistance to water, and excellent electrical insulation. scienceinfo.com This versatility has led to their indispensable role in numerous sectors. In industrial and consumer applications, they are foundational to products like silicone rubbers, sealants, adhesives, lubricants, and coatings. directindustry.comcfsilicones.comscienceinfo.com

Contemporary research continues to expand their utility. Organosilicon compounds are crucial in advanced materials science for creating high-performance polymers and composites. scienceinfo.comsbfchem.com They serve as important reagents and protective agents in organic synthesis and are being explored for applications in sustainable chemistry and nanotechnology. cfsilicones.com In the medical and pharmaceutical fields, their biocompatibility and chemical inertness are leveraged for devices, drug delivery systems, and personal care products. directindustry.comcfsilicones.com The Si-C bond, which is longer and weaker than a C-C bond, and the high strength of Si-O bonds, contribute to their distinct reactivity and stability, underpinning their broad significance. wikipedia.org

Positional Isomerism and Structural Context of Dichloro(1-chloroethyl)methylsilane within Dichlorosilane (B8785471) Derivatives

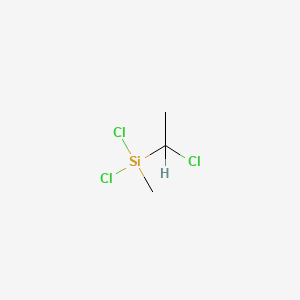

Dichloro(1-chloroethyl)methylsilane is a specific molecule within the broader class of dichlorosilane derivatives. Its chemical structure is defined by a central silicon atom bonded to two chlorine atoms, a methyl group, and a 1-chloroethyl group. A key aspect of its chemical identity is positional isomerism, which arises when functional groups are located at different positions on a carbon skeleton.

A direct positional isomer of this compound is Dichloro(2-chloroethyl)methylsilane. nih.govepa.gov Both molecules share the same molecular formula, C₃H₇Cl₃Si, but differ in the location of the chlorine atom on the ethyl side chain. ontosight.aiuni.lu In Dichloro(1-chloroethyl)methylsilane, the chlorine is attached to the first carbon of the ethyl group (the one bonded to silicon), whereas in Dichloro(2-chloroethyl)methylsilane, it is attached to the second, terminal carbon. nih.govuni.lu This seemingly minor structural difference can lead to significant variations in chemical reactivity and physical properties.

These compounds are part of a larger family of substituted silanes used as chemical intermediates. Other related dichlorosilanes include Dichloro(chloromethyl)methylsilane (B75390) and Methyldichlorosilane (B44661), which are also precursors in chemical synthesis. nih.govnih.gov

Table 1: Comparison of Positional Isomers

The systematic naming of organosilicon compounds follows established nomenclature rules, crucial for precisely defining their structure. According to IUPAC guidelines, silicon analogues of hydrocarbons are generically called "silanes". acdlabs.com For substituted silanes, the organic and inorganic groups attached to the silicon atom are named as prefixes.

For "Silane, dichloro(1-chloroethyl)methyl-", the name is constructed as follows:

Silane (B1218182) : This is the parent hydride name, indicating a silicon-based compound. acdlabs.comsci-hub.se

Dichloro , (1-chloroethyl) , and methyl : These are the substituent groups bonded to the central silicon atom, listed alphabetically.

This systematic name unambiguously describes the molecule's connectivity, distinguishing it from its positional isomer, "Silane, dichloro(2-chloroethyl)methyl-". nih.gov The numerical prefix "1-" in "(1-chloroethyl)" is critical, as it specifies the exact location of the chlorine atom on the ethyl side chain, thereby preventing structural ambiguity.

While specific, in-depth research publications focusing solely on Dichloro(1-chloroethyl)methylsilane are not abundant in the public domain, its structure allows for the formulation of clear research hypotheses based on the well-established chemistry of functionalized chlorosilanes.

The primary research objective for a compound like Dichloro(1-chloroethyl)methylsilane is likely its use as a specialized monomer or cross-linking agent in the synthesis of functionalized silicone polymers. ontosight.aisciepub.com Chlorosilanes are the fundamental building blocks for producing polysiloxanes through hydrolytic polycondensation. researchgate.net

Hypotheses:

Monomer for Functional Polymers: It can be hypothesized that Dichloro(1-chloroethyl)methylsilane serves as a monomer to introduce reactive chloroethyl groups along a polysiloxane backbone. The two Si-Cl bonds are highly reactive towards hydrolysis, enabling polymerization, while the C-Cl bond on the ethyl group is less reactive under these conditions and remains intact. This would result in a polymer with pendant 1-chloroethyl groups that can be used for subsequent chemical modifications.

Surface Modification Agent: A second hypothesis is its application as a surface modification agent or coupling agent. ontosight.ai Functionalized silanes are widely used to alter the surface properties of materials like glass, silica, and metals. mdpi.com The compound could be used to graft a reactive layer onto a substrate, with the chloroethyl group providing a site for attaching other molecules.

The overarching research objective would be to synthesize novel silicone-based materials with tailored properties. By incorporating the 1-chloroethyl functionality, researchers could aim to create polymers with enhanced adhesion, different solubility characteristics, or the ability to be cross-linked or functionalized in secondary reaction steps. sciepub.comresearchgate.net

Table 2: List of Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloro-(1-chloroethyl)-methylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl3Si/c1-3(4)7(2,5)6/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMFCJHYKYJCCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([Si](C)(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00999066 | |

| Record name | Dichloro(1-chloroethyl)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-84-0 | |

| Record name | Dichloro(1-chloroethyl)methylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichloro(1-chloroethyl)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloro(1-chloroethyl)methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloro(1-chloroethyl)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dichloro 1 Chloroethyl Methylsilane and Analogous Organosilanes

Direct Synthetic Routes

Direct synthetic routes aim to assemble the target molecule from simpler precursors. Key approaches include the controlled halogenation of alkylsilanes and reactions utilizing chlorinated organic starting materials.

Halogenation Reactions of Alkylsilanes

A primary method for introducing chloroalkyl groups onto a silicon atom is through the free-radical halogenation of a corresponding alkylsilane. This process involves the substitution of a hydrogen atom on the alkyl group with a chlorine atom. libretexts.org The reaction is typically initiated by heat or light, which promotes the homolytic cleavage of the halogen-halogen bond. libretexts.org However, a significant challenge in such reactions is controlling the extent of halogenation to prevent the formation of multiple unwanted side products from over-halogenation.

The selection of an appropriate initiator is critical for selectively generating the desired monochlorinated product. Free-radical initiators are compounds that decompose under heat or light to produce radicals, which then propagate the chain reaction. Commonly employed initiators in these reactions include azo compounds and organic peroxides. taylorandfrancis.com

Research into the synthesis of analogous compounds like dichloro(chloromethyl)methylsilane (B75390) has systematically compared the efficacy of different initiators. Three initiators—benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN), and dicumyl peroxide—were investigated to optimize the yield of the target chloromethyl derivative. AIBN functions by eliminating nitrogen gas to form stable 2-cyanoprop-2-yl radicals. wikipedia.org BPO is another common thermal radical initiator. The results indicated that benzoyl peroxide was the most effective initiator for producing dichloro(chloromethyl)methylsilane, achieving a yield of 46.4%. In contrast, AIBN was found to be most suitable for synthesizing chloro(chloromethyl)dimethylsilane.

| Initiator | Yield (%) | Reference |

|---|---|---|

| Benzoyl Peroxide | 46.4 | |

| Azobisisobutyronitrile (AIBN) | - | |

| Dicumyl Peroxide | - |

Data derived from studies on the analogous compound dichloro(chloromethyl)methylsilane.

Reactions Involving Chlorinated Organic Precursors and Dichlorosilanes

An alternative direct approach involves the reaction of appropriate silicon precursors, such as dichlorosilanes, with chlorinated organic molecules. ontosight.ai This method builds the carbon-silicon bond directly, with the chloroethyl moiety already formed. For instance, the synthesis of dichloro(1-chloroethyl)methylsilane could plausibly be achieved through the catalytic addition of methyldichlorosilane (B44661) (CH₃SiHCl₂) across the double bond of vinyl chloride (CH₂=CHCl) in a hydrosilylation reaction. Alternatively, coupling reactions between a chlorinated precursor like 1,1-dichloroethane (B41102) and a suitable organosilicon reagent can be employed. These methods offer a high degree of control over the final structure, as the position of the chlorine atom on the ethyl group is predetermined by the choice of the organic starting material.

Functional Group Transformation Strategies

These strategies involve the synthesis of a precursor organosilane which is then chemically modified to yield the final target compound. This approach is particularly useful for introducing specific functionalities that may not be compatible with the conditions of direct synthesis.

Nucleophilic Substitution Reactions for Targeted Derivatization

The chlorine atoms in dichloro(1-chloroethyl)methylsilane are reactive sites that can readily undergo nucleophilic substitution. ontosight.ai This includes both the chlorine atoms attached directly to the silicon center and the chlorine on the ethyl side chain. This reactivity allows for the targeted derivatization of the molecule, where the chloro groups act as leaving groups and are displaced by a wide variety of nucleophiles. libretexts.org

Nucleophilic substitution at the silicon atom is a common method for synthesizing tetraorganosilanes. orgsyn.org The reactions of chlorosilanes with organometallic nucleophiles, such as organomagnesium (Grignard) or organolithium reagents, proceed to form new carbon-silicon bonds. orgsyn.org While highly reactive organolithium reagents are often used, less reactive Grignard reagents can also be employed, sometimes requiring catalysts like zinc chloride to proceed efficiently at moderate temperatures. orgsyn.org This approach transforms the dichlorosilane (B8785471) moiety into a more complex, functionalized silicon center. The chloro group on the ethyl side chain can also be displaced by nucleophiles like amines, azides, or alkoxides, further expanding the molecular diversity achievable from this single precursor. libretexts.org These substitution reactions are powerful tools for creating a library of derivatives with tailored properties for various applications. ontosight.ai

| Nucleophile (Nu⁻) | Reagent Example | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| Alkyl/Aryl | R-MgBr (Grignard Reagent) | -Si-R (New C-Si bond) | Substitution at Silicon |

| Alkoxide | Na⁺⁻OR | -C-OR (Ether) | Substitution at Ethyl Group |

| Azide | NaN₃ | -C-N₃ (Azide) | Substitution at Ethyl Group |

| Amine | R₂NH | -C-NR₂ (Amine) | Substitution at Ethyl Group |

Utilization of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The formation of silicon-carbon bonds is a fundamental step in the synthesis of organosilanes. Organometallic reagents, particularly Grignard reagents and organolithium compounds, are widely employed for this purpose due to their nucleophilic character. lkouniv.ac.inlibretexts.org

Grignard reagents (R-MgX) have historically been significant in organosilane chemistry. gelest.com The reaction involves the nucleophilic attack of the carbanion-like organic group of the Grignard reagent on an electrophilic silicon center, such as that in a chlorosilane. lkouniv.ac.in For the synthesis of a compound like dichloro(1-chloroethyl)methylsilane, a stepwise approach is necessary. The reactivity of the silicon-chlorine bond decreases with each successive substitution, which can allow for some control over the degree of alkylation or arylation. lkouniv.ac.in However, achieving clean, partial substitution to yield specific organohalosilanes can be challenging with Grignard reagents, often leading to a mixture of products. gelest.com The choice of reaction conditions, such as the order of addition (normal vs. reverse), can influence the product distribution. Reverse addition, where the Grignard reagent is added to the silane (B1218182), is generally preferred for partial substitution. gelest.com

Organolithium compounds (R-Li) are generally more reactive than their Grignard counterparts and serve as powerful nucleophiles in organosilane synthesis. libretexts.orgfishersci.fr This heightened reactivity allows for the formation of silicon-carbon bonds under conditions where Grignard reagents might be sluggish. lkouniv.ac.in The synthesis of functionalized organolithium reagents, which can then be reacted with chlorosilanes, has expanded the scope of accessible organosilane structures. nih.gov However, the high reactivity of organolithium compounds also presents challenges in controlling selectivity, and side reactions such as self-condensation can occur, particularly with functionalized reagents. nih.govwikipedia.org

Table 1: Comparison of Organometallic Reagents in Organosilane Synthesis

| Reagent Type | General Formula | Key Characteristics | Advantages in Organosilane Synthesis |

| Grignard Reagents | R-MgX | Moderately reactive, well-established | Versatile, can be used for a wide range of organic groups |

| Organolithium Compounds | R-Li | Highly reactive, strong nucleophiles | Can react with less reactive chlorosilanes, useful for hindered systems |

Investigations into Transition Metal-Catalyzed Cross-Coupling Processes

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful and selective method for the formation of silicon-carbon bonds. rsc.org These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional organometallic approaches.

Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the silylation of aryl halides. rsc.org More recently, protocols have been established for the cross-coupling of nitroarenes with disilanes, providing an alternative route to arylsilanes. rsc.org Nickel-catalyzed cross-coupling reactions have also shown significant promise. nih.govorganic-chemistry.org Notably, the use of simple nickel catalysts like NiBr₂·diglyme can facilitate the coupling of unactivated alkyl bromides with silicon nucleophiles under remarkably mild conditions. nih.govorganic-chemistry.org This approach has been successful in forming C(sp³)–Si bonds, a transformation that has been challenging to achieve with other methods. researchgate.net Mechanistic studies suggest that these reactions may proceed through radical intermediates. nih.gov

The scope of transition metal-catalyzed silylation has been expanded to include various electrophiles and silicon-containing coupling partners. researchgate.net These advancements provide more precise and facile routes to a diverse array of organosilanes. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed C–Si Bond Formation

| Catalyst System | Electrophile | Silicon Source | Key Feature |

| Palladium-based | Nitroarenes | Hexamethyldisilane | Avoids the need for pre-functionalized aryl halides rsc.org |

| Nickel-based (NiBr₂·diglyme) | Unactivated Alkyl Bromides | Silylzinc halides | Mild reaction conditions, broad functional group tolerance nih.govorganic-chemistry.org |

Cleavage and Rearrangement Reactions in Silane Synthesis

Si-Si Bond Scission in Polysilane Precursors

The cleavage of silicon-silicon (Si-Si) bonds in polysilanes or disilanes offers a distinct synthetic pathway to functionalized monosilanes. This approach is particularly useful for generating silyl (B83357) radicals or silyl anions, which can then be trapped with various electrophiles. illinois.edu The Si-Si bond in hexaphenyldisilane, for example, can be cleaved under certain conditions. acs.org

Photochemical cleavage is a common method for inducing Si-Si bond scission in high molecular weight polysilanes, leading to the formation of silyl radicals. illinois.edu This process is often accompanied by a reduction in the polymer's molecular weight. illinois.edu In the context of synthesizing specific chlorosilanes, the cleavage of chloro-methyl-disilanes with hydrogen chloride, catalyzed by substances like alkylureas or hexamethylphosphoric triamide, can yield the corresponding chloro-methyl-silanes. google.com This method is particularly relevant for the utilization of residues from industrial chloromethylsilane synthesis. google.com Furthermore, the selective cleavage of Si(sp²)–Si(sp³) bonds in stable disilenes provides a route to disilenides under milder conditions than traditional reductive methods. researchgate.net

Hydrolysis-Condensation Pathways for Siloxane Formation

The hydrolysis and subsequent condensation of chlorosilanes are fundamental reactions in the production of silicones and siloxanes. silicone-surfactant.com While not a direct route to dichloro(1-chloroethyl)methylsilane, understanding these pathways is crucial as they represent potential side reactions and are the basis for the conversion of chlorosilane precursors into polymeric materials.

The hydrolysis of a chlorosilane, such as dimethyldichlorosilane, initially forms a silanol (B1196071) (a compound containing a Si-OH group). silicone-surfactant.comresearchgate.net These silanols are often unstable and readily undergo condensation reactions, eliminating water to form siloxane (Si-O-Si) linkages. scispace.comafinitica.com The structure of the resulting siloxane polymer—whether it is linear, cyclic, or a cross-linked network—is determined by the functionality of the original chlorosilane monomer. silicone-surfactant.com For instance, the hydrolysis of a dichlorosilane can lead to the formation of cyclic or linear polymers, while a trichlorosilane (B8805176) can act as a cross-linking agent. silicone-surfactant.com The conditions of the hydrolysis reaction, including temperature, pH, and the amount of water, significantly influence the structure and properties of the final product. silicone-surfactant.com

Methodological Advancements in Synthetic Efficiency and Selectivity

Strategies for Minimizing Side Product Formation and Enhancing Product Purity

In the industrial synthesis of chlorosilanes, such as the direct process for producing trichlorosilane, maximizing the selectivity for the desired product is of paramount importance for economic viability. pensoft.net The formation of byproducts like tetrachlorosilane (B154696) necessitates costly separation and recycling steps. researchgate.net

Several strategies are employed to enhance selectivity. The design of the reactor can play a significant role; for example, multistage or parallel reactor configurations can allow for better control over reaction conditions and composition. pensoft.net The introduction of catalysts can also steer the reaction towards the desired product. pensoft.net While much of the research in this area is proprietary, studies have investigated the effects of various metals on the direct synthesis process. pensoft.net The composition of the metallurgical grade silicon used as a raw material, including the types and concentrations of impurities, can also have a profound impact on both the reactivity and the selectivity of the process. researchgate.net For instance, certain intermetallic phases within the silicon can influence the reaction start temperature and the formation of byproducts. pyrometallurgy.co.za

In laboratory-scale syntheses, such as those employing Grignard reagents, the formation of side products can be minimized by carefully controlling the stoichiometry of the reactants and the reaction conditions. gelest.com As mentioned earlier, techniques like reverse addition can favor the formation of partially substituted silanes. gelest.com In free-radical chlorination reactions to produce compounds like chloro(chloromethyl)dimethylsilane, the choice of initiator is critical to minimize over-halogenation and the formation of unwanted side products.

2 Adaptations for Industrial Scale-Up and Continuous Flow Processes

The industrial-scale synthesis of dichloro(1-chloroethyl)methylsilane and analogous organosilanes necessitates significant adaptations from laboratory-scale procedures to ensure efficiency, safety, and economic viability. The primary method for large-scale production of organochlorosilanes is the Müller-Rochow direct process, which involves the copper-catalyzed reaction of an alkyl halide with elemental silicon. wikipedia.org Transitioning this process to an industrial scale, and further adapting it for continuous flow manufacturing, involves careful consideration of reactor design, heat management, and process control.

The scale-up of organosilane production predominantly utilizes fluidized bed reactors. wikipedia.orguni-wuppertal.de In this setup, finely ground silicon metal is suspended in an upward flow of a gaseous alkyl chloride, creating a fluid-like bed of solid particles. This approach offers excellent heat and mass transfer, which is crucial for managing the highly exothermic nature of the reaction and preventing the formation of hot spots that can lead to undesirable byproducts and decreased selectivity. uni-wuppertal.dentnu.no Modern fluidized bed reactors can produce up to 40,000 metric tons of raw silane mixtures annually. uni-wuppertal.de

Key parameters for the industrial Müller-Rochow process are meticulously controlled to optimize the yield of the desired silane. For the synthesis of methylchlorosilanes, typical conditions include temperatures between 250 and 300 °C and pressures ranging from 1 to 5 bar. wikipedia.orguni-wuppertal.de The purity of the silicon is also critical; a purity of at least 97% is required for an economical conversion rate. uni-wuppertal.de

| Parameter | Typical Industrial Range | Rationale |

| Reactor Type | Fluidized Bed Reactor | Excellent heat and mass transfer, prevents localized overheating. uni-wuppertal.de |

| Temperature | 250 - 350 °C | Optimal for catalytic activity and reaction rate. wikipedia.orgntnu.no |

| Pressure | 1 - 5 bar | Favorable for the desired reaction kinetics and product formation. wikipedia.orguni-wuppertal.de |

| Catalyst | Copper | High selectivity and activity for the formation of organosilanes. wikipedia.org |

| Silicon Purity | > 97% | Economically viable conversion rates and favorable product composition. uni-wuppertal.de |

| Particle Size | 45 - 250 µm | Ensures proper fluidization and reaction surface area. uni-wuppertal.de |

Challenges in the industrial scale-up include managing the complex gas-solid reaction dynamics, catalyst deactivation, and the separation of the resulting mixture of silanes, which is typically achieved through fractional distillation. wikipedia.orguni-wuppertal.de The reactor materials themselves must be robust, often employing nickel-chromium-molybdenum alloys to withstand the corrosive environment at high temperatures and pressures. google.com

Continuous flow processes represent a further evolution in the synthesis of organosilanes, offering enhanced safety, efficiency, and control over reaction conditions. semanticscholar.orgnih.gov The transition from batch or semi-batch fluidized bed reactors to continuous flow systems is a key area of process intensification. youtube.com Continuous flow reactors, such as packed bed reactors (PBRs) or advanced microreactors, provide a high surface-area-to-volume ratio, leading to superior heat and mass transfer compared to traditional batch reactors. tue.nlumich.edu This is particularly advantageous for the gas-liquid reactions involved in organosilane synthesis. researchgate.netcam.ac.uk

In a continuous flow setup for a reaction analogous to the synthesis of dichloro(1-chloroethyl)methylsilane, the gaseous reactant (e.g., an chloroalkene and hydrogen chloride) would be continuously passed through a heated tube or column packed with the silicon-copper catalyst. umich.edursc.org This configuration allows for precise control over residence time, temperature, and pressure, leading to improved selectivity and yield of the target product. nih.gov

| Feature | Advantage in Continuous Flow Synthesis |

| Heat Transfer | Superior temperature control, minimizing side reactions and improving safety. nih.govtue.nl |

| Mass Transfer | Enhanced mixing of gaseous and solid reactants, leading to higher reaction rates. tue.nl |

| Safety | Smaller reaction volumes at any given time reduce the risk of runaway reactions. cam.ac.uk |

| Scalability | Production can be scaled out by running multiple reactors in parallel. nih.gov |

| Automation | Allows for precise process control and real-time monitoring. |

| Productivity | Can lead to higher throughput and reduced downtime compared to batch processes. nih.gov |

The implementation of continuous flow technology also addresses some of the challenges associated with handling hazardous materials by confining them to a smaller, enclosed system. cam.ac.uk For gas-liquid-solid reactions, specialized reactors like tube-in-tube or membrane reactors can be employed to ensure efficient contact between the different phases while maintaining stable flow dynamics. cam.ac.uk While specific data on the continuous flow synthesis of dichloro(1-chloroethyl)methylsilane is not widely published, the principles derived from analogous processes for trichlorosilane and other methylchlorosilanes provide a clear framework for its potential industrial realization. semanticscholar.orgcpfd-software.com

Reactivity Profiles and Mechanistic Pathways of Dichloro 1 Chloroethyl Methylsilane Derivatives

Reactivity at the Silicon Center

The reactivity of dichloro(1-chloroethyl)methylsilane is largely dictated by the presence of the silicon-chlorine bonds and the nature of the organic substituents attached to the silicon atom. The silicon center is a key site for a variety of chemical transformations.

The silicon atom in dichloro(1-chloroethyl)methylsilane is characterized by a significant electrophilic nature. This is a direct consequence of being bonded to two highly electronegative chlorine atoms. These chlorine atoms withdraw electron density from the silicon atom, creating a partial positive charge and making it susceptible to attack by nucleophiles. This inherent electrophilicity is a cornerstone of its chemistry, driving many of its characteristic reactions.

Organosilanes, particularly those with chloro-substituents, are versatile precursors in synthetic chemistry. ontosight.ai The reactivity of the Si-Cl bond allows for coupling reactions, which can be promoted by activating the organosilane with a fluoride (B91410) source or a strong base to make it more amenable to transmetalation. thermofisher.com The general reactivity of chlorosilanes involves the substitution of the chlorine atoms, a process fundamental to the synthesis of more complex organosilicon compounds and silicone polymers. ontosight.aiontosight.ai

Dichloro(1-chloroethyl)methylsilane exhibits low hydrolytic stability. The silicon-chlorine bonds are highly susceptible to cleavage by water. The hydrolysis process involves the nucleophilic attack of water on the electrophilic silicon center, leading to the stepwise replacement of chlorine atoms with hydroxyl groups (-OH). This reaction forms silanol (B1196071) intermediates, specifically methyl(1-chloroethyl)silanediol.

Hydrolysis: (ClCH(CH₃))Si(CH₃)Cl₂ + 2H₂O → (ClCH(CH₃))Si(CH₃)(OH)₂ + 2HCl

Condensation: n(ClCH(CH₃))Si(CH₃)(OH)₂ → [-(ClCH(CH₃))(CH₃)Si-O-]n + nH₂O

Studies on similar compounds, such as methyltriethoxysilane, have shown that the condensation process can be slow, allowing for the presence of a significant number of reactive hydroxyl groups in the system for a period of time. scispace.com The formation of cyclic siloxanes is also a common outcome in reactions involving dichlorosilanes. researchgate.net

Table 1: General Reactivity at the Silicon Center

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Hydrolysis | Water | Silanol |

| Condensation | Silanol | Siloxane |

Reactivity of the Chloroethyl Ligand

The 1-chloroethyl group attached to the silicon atom introduces a second reactive site into the molecule. The chlorine atom on the α-carbon of the ethyl group is susceptible to nucleophilic substitution, offering a pathway to further functionalize the molecule.

The carbon-chlorine bond in the 1-chloroethyl ligand can be cleaved through reaction with various nucleophiles. This allows for the introduction of a wide range of functional groups onto the organic side chain of the silane (B1218182), leading to the synthesis of novel organosilicon compounds with tailored properties.

Heteroatom nucleophiles, such as amines and alcohols, are effective reagents for the substitution of the chlorine atom on the chloroethyl ligand. These reactions pave the way for creating complex organosilicon structures.

Reactions with Amines: Primary and secondary amines can react with the 1-chloroethyl group to form new carbon-nitrogen bonds. This reaction is a valuable method for synthesizing amino-functionalized silanes. These products can serve as monomers for specialized polymers or as coupling agents. The reaction of tertiary amines with similar 1-chloroethyl compounds is also known to proceed readily, leading to dealkylation or the formation of quaternary ammonium (B1175870) salts. researchgate.netut.ac.ir

Reactions with Alcohols: Alcohols, in the form of their corresponding alkoxides, can act as nucleophiles to displace the chlorine atom, resulting in the formation of an ether linkage. This reaction can be used to attach the silane moiety to other organic molecules containing hydroxyl groups. rsc.org The direct reaction with alcohols may require specific catalysts or conditions to proceed efficiently.

Table 2: Nucleophilic Substitution on the Chloroethyl Ligand

| Nucleophile | Product Functional Group | Potential Application |

|---|---|---|

| Primary/Secondary Amine | Secondary/Tertiary Amine | Synthesis of amino-functionalized silanes, polymer precursors |

The presence of two reactive centers in dichloro(1-chloroethyl)methylsilane—the Si-Cl bonds and the C-Cl bond—opens up the possibility for intramolecular cyclization reactions, particularly after initial functionalization. For instance, if the molecule first reacts with a bifunctional nucleophile (e.g., an amino alcohol) at the silicon center, the newly introduced functional group could then react internally with the chloroethyl group.

For example, reaction with an amino alcohol could first lead to the formation of an aminosiloxane or alkoxysilane. The tethered nucleophilic group (amine or hydroxyl) could then potentially attack the chlorinated carbon of the 1-chloroethyl group, leading to the formation of a heterocyclic ring system containing silicon. Such cyclization reactions are known for various organic compounds containing a chloroethyl group and a suitably positioned internal nucleophile. researchgate.netorgsyn.org The efficiency of such cyclizations would depend on factors like ring strain in the transition state and the final product.

Thermal Decomposition and Fragmentation Mechanisms

The primary pathways for the thermal decomposition of chlorinated alkylsilanes often involve the homolytic cleavage of the weakest bonds within the molecule and elimination reactions. In the case of dichloro(1-chloroethyl)methylsilane, the silicon-carbon (Si-C) and carbon-chlorine (C-Cl) bonds are susceptible to cleavage at elevated temperatures. For instance, studies on the thermal decomposition of allyltrichlorosilane (B85684) have shown that the initial step is the homolytic cleavage of the Si-C bond, leading to the formation of an allyl radical and a trichlorosilyl (B107488) radical. journal-vniispk.ru A similar initiation step is plausible for dichloro(1-chloroethyl)methylsilane, resulting in a 1-chloroethyl radical and a dichloromethylsilyl radical.

Another potential decomposition route is the elimination of a stable molecule, such as hydrogen chloride (HCl) or a silylene species like dichlorosilylene (B1217353) (SiCl₂). The thermal decomposition of chlorinated disilanes and trisilanes has been shown to proceed through the elimination of silylenes. buffalo.eduresearchgate.net For dichloro(1-chloroethyl)methylsilane, a β-elimination reaction could theoretically lead to the formation of vinyl chloride and dichloromethylsilane, though the energetics of this pathway would require specific investigation.

The fragmentation of dichloro(1-chloroethyl)methylsilane under mass spectrometry conditions provides further insight into its bond stability and likely fragmentation pathways upon energetic input. While a specific mass spectrum for dichloro(1-chloroethyl)methylsilane is not available, general principles of mass spectral fragmentation of organochlorine and organosilane compounds can be applied. chemguide.co.uklibretexts.org

Upon electron impact, the molecule would form a molecular ion, [CH₃CH(Cl)Si(CH₃)Cl₂]⁺˙. The fragmentation of this molecular ion would likely proceed through several pathways, dictated by the stability of the resulting fragment ions and neutral species. Common fragmentation patterns for chlorinated compounds involve the loss of a chlorine atom or a hydrogen chloride molecule. docbrown.infodtic.mil For organosilanes, cleavage of the Si-C bond is a common fragmentation pathway.

Likely Fragmentation Pathways:

Loss of a chlorine radical: This would lead to the formation of a [C₃H₇Cl₂Si]⁺ ion. The relative abundance of isotopes of chlorine (³⁵Cl and ³⁷Cl) would result in characteristic isotopic patterns for chlorine-containing fragments. docbrown.info

Cleavage of the Si-C bond: Fragmentation could occur at the Si-C(ethyl) bond or the Si-C(methyl) bond. Cleavage of the Si-CH(Cl)CH₃ bond would result in a [CH₃SiCl₂]⁺ ion, which would be a prominent peak.

Cleavage of the C-C bond: Scission of the C-C bond in the chloroethyl group is also possible, leading to the formation of various smaller fragment ions.

Rearrangement reactions: As with many organic molecules, rearrangement reactions followed by fragmentation can also occur, leading to more complex fragmentation patterns. nih.gov

The following table summarizes the probable primary fragmentation products of dichloro(1-chloroethyl)methylsilane based on the general principles of mass spectrometry.

| Precursor Ion | Fragmentation Pathway | Resulting Cationic Fragment | Neutral Fragment Lost |

| [CH₃CH(Cl)Si(CH₃)Cl₂]⁺˙ | Loss of a chlorine radical | [C₃H₇Cl₂Si]⁺ | Cl• |

| [CH₃CH(Cl)Si(CH₃)Cl₂]⁺˙ | Cleavage of the Si-C(ethyl) bond | [CH₃SiCl₂]⁺ | •CH(Cl)CH₃ |

| [CH₃CH(Cl)Si(CH₃)Cl₂]⁺˙ | Cleavage of the Si-C(methyl) bond | [CH₃CH(Cl)SiCl₂]⁺ | •CH₃ |

| [CH₃CH(Cl)Si(CH₃)Cl₂]⁺˙ | α-cleavage at the C-Cl bond | [CH₃CHSi(CH₃)Cl₂]⁺ | Cl• |

Radical Reactions and Bond Dissociation Studies

The reactivity of dichloro(1-chloroethyl)methylsilane in radical reactions is largely governed by the strength of its covalent bonds, as these determine the ease of homolytic cleavage and abstraction reactions. Radical reactions are typically initiated by the formation of a radical, which then propagates through a chain reaction mechanism. youtube.commdpi.com

For dichloro(1-chloroethyl)methylsilane, the initiation of radical reactions would likely involve the homolytic cleavage of the weakest bond in the molecule. The bond dissociation energy (BDE) is a key parameter in determining which bond is most likely to break. While specific BDE values for dichloro(1-chloroethyl)methylsilane are not documented in the searched literature, general trends for similar bonds in other molecules can provide valuable insights. stackexchange.comquora.comdoubtnut.com

Bond Dissociation Energies of Relevant Bonds (General Values):

| Bond | Typical Bond Dissociation Energy (kJ/mol) |

| C-H | ~413 |

| C-C | ~347 |

| C-Cl | ~339 |

| Si-C | ~360 |

| Si-Cl | ~470-540 |

Note: These are average values and can vary depending on the specific molecular environment.

Based on these general values, the C-Cl and C-C bonds are weaker than the Si-C and Si-Cl bonds. The C-H bonds are generally strong. Therefore, under conditions that promote radical formation (e.g., UV irradiation or the presence of a radical initiator), the initial homolytic cleavage is most likely to occur at a C-Cl or the C-C bond. Cleavage of the C-Cl bond would generate a carbon-centered radical, while cleavage of the Si-C bond would produce a silicon-centered radical.

Once a radical is formed, it can participate in a variety of propagation steps, including abstraction reactions. youtube.comlibretexts.org For example, a radical species in the reaction mixture could abstract a hydrogen or a chlorine atom from dichloro(1-chloroethyl)methylsilane. The abstraction of a hydrogen atom from the methyl or chloroethyl group would lead to the formation of a carbon-centered radical. The abstraction of a chlorine atom is also a possibility, particularly by silyl (B83357) radicals which are known to abstract halogen atoms. researchgate.net

The presence of the silicon atom can influence the stability of adjacent radicals. For example, a radical on the carbon atom alpha to the silicon (the -CH(•)- group) may experience some degree of stabilization.

It is also important to consider the possibility of radical-induced rearrangements. However, without specific experimental data, the propensity for such rearrangements in this molecule remains speculative. The termination of radical chain reactions involving dichloro(1-chloroethyl)methylsilane would occur through standard radical combination or disproportionation reactions. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides profound insights into the molecular structure, conformational isomers, and bonding characteristics of molecules. For flexible molecules like Silane (B1218182), dichloro(1-chloroethyl)methyl-, these techniques are crucial for identifying the different conformers present in various phases.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of Silane, dichloro(1-chloroethyl)methyl-, is expected to be complex due to the presence of various functional groups and the possibility of rotational isomerism around the Si-C and C-C single bonds.

Studies on analogous compounds, such as chloromethyl methyl dichlorosilane (B8785471), have shown the existence of anti and gauche conformers in the vapor and liquid states. The IR spectra of these conformers exhibit distinct vibrational bands, and the relative intensities of these bands can change with temperature, allowing for the determination of the enthalpy difference between the conformers. For Silane, dichloro(1-chloroethyl)methyl-, similar conformational equilibria are anticipated.

Key expected vibrational modes and their approximate wavenumbers are:

C-H stretching: 2900-3000 cm⁻¹

Si-CH₃ stretching: ~1260 cm⁻¹

C-Cl stretching: 600-800 cm⁻¹

Si-Cl stretching: 450-600 cm⁻¹

Skeletal vibrations (Si-C, C-C): 700-1200 cm⁻¹

The precise assignment of these bands to specific vibrational modes and conformers would typically be supported by normal coordinate analysis or, more commonly in modern research, by quantum chemical calculations using methods like Density Functional Theory (DFT).

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is a complementary technique to IR spectroscopy. A key advantage of Raman spectroscopy is its utility for in-situ studies, particularly for observing phase transitions. The selection rules for Raman spectroscopy differ from those of IR, often providing information on symmetric vibrations that are weak or absent in the IR spectrum.

For Silane, dichloro(1-chloroethyl)methyl-, Raman spectroscopy would be instrumental in studying its behavior in different phases (gas, liquid, solid). As the compound is cooled and undergoes phase transitions from liquid to solid, changes in the Raman spectrum can indicate which conformer is more stable in the crystalline phase. Often, the less stable conformer disappears upon crystallization, leading to a simplification of the spectrum. Variable temperature Raman studies of the liquid phase can also be used to determine the conformational enthalpy difference.

Matrix isolation is a technique where molecules are trapped in a solid, inert matrix (such as argon or nitrogen) at very low temperatures (typically below 20 K). This environment minimizes intermolecular interactions and quenches molecular rotation, resulting in very sharp and well-resolved vibrational bands in the IR spectrum. datacc.org This high resolution is particularly valuable for distinguishing between different conformers of a molecule, as the small frequency shifts between their vibrational modes become discernible. datacc.org

For Silane, dichloro(1-chloroethyl)methyl-, matrix isolation IR spectroscopy would be the ideal method to obtain highly detailed information about its conformational landscape. By depositing the compound in an inert matrix, it would be possible to individually identify and assign the vibrational bands of the anti and gauche conformers. Furthermore, controlled annealing of the matrix can sometimes induce conformational relaxation to the most stable form, providing further insight into the relative energies of the conformers.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds in the solution state. A comprehensive NMR analysis of Silane, dichloro(1-chloroethyl)methyl-, would involve a combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl (Si-CH₃) and the chloroethyl group protons. The chloroethyl group will exhibit a quartet for the methine proton (-CHCl) and a doublet for the methyl protons (-CH₃), due to spin-spin coupling. The chemical shifts will be influenced by the electronegativity of the chlorine and silicon atoms.

¹³C NMR: The carbon-13 NMR spectrum will show three distinct signals corresponding to the three different carbon environments: the methyl carbon attached to silicon, the methine carbon, and the methyl carbon of the chloroethyl group. The chemical shifts provide information about the electronic environment of each carbon atom.

²⁹Si NMR: Silicon-29 NMR spectroscopy is a highly valuable tool for characterizing organosilicon compounds. The chemical shift of the ²⁹Si nucleus is very sensitive to the nature of the substituents attached to the silicon atom. For Silane, dichloro(1-chloroethyl)methyl-, the ²⁹Si chemical shift would provide key information about the electronic environment around the silicon atom. The presence of two chlorine atoms is expected to result in a downfield shift compared to analogous compounds with fewer electronegative substituents.

Table of Predicted NMR Data (based on analogous compounds and theoretical principles):

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (Si-CH ₃) | 0.5 - 1.0 | Singlet | - |

| ¹H (-CH Cl) | 4.0 - 4.5 | Quartet | J(H-H) ≈ 7 |

| ¹H (-CHCH ₃) | 1.5 - 2.0 | Doublet | J(H-H) ≈ 7 |

| ¹³C (Si-C H₃) | 5 - 15 | - | - |

| ¹³C (-C HCl) | 50 - 60 | - | - |

| ¹³C (-CHC H₃) | 20 - 30 | - | - |

| ²⁹Si | 20 - 40 | - | - |

Note: These are estimated values and the actual experimental values may vary.

Silane, dichloro(1-chloroethyl)methyl- possesses a stereocenter at the α-carbon of the chloroethyl group, meaning it can exist as a pair of enantiomers. While standard 1D NMR techniques cannot distinguish between enantiomers, advanced NMR methodologies can be employed for stereochemical elucidation.

One common approach is the use of chiral derivatizing agents or chiral solvating agents. These agents interact with the enantiomers to form diastereomeric complexes or solvates, which will have distinct NMR spectra, allowing for the determination of enantiomeric excess.

Furthermore, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could potentially provide information about the preferred conformations in solution by identifying through-space correlations between protons.

In the absence of experimental data, computational methods, specifically DFT calculations of NMR chemical shifts and coupling constants, serve as a powerful predictive tool. By calculating the expected NMR parameters for different possible stereoisomers and conformers, a theoretical basis for the interpretation of future experimental spectra can be established.

Gas Phase Spectroscopy for Precise Molecular Geometry

Gas-phase spectroscopic techniques are indispensable for determining the intrinsic properties of molecules, free from the influence of intermolecular interactions present in the condensed phase. These methods allow for the precise measurement of molecular parameters that define the geometry and electronic structure of a compound.

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. The absorption of microwave radiation induces transitions between these quantized rotational states, and the resulting spectrum is exquisitely sensitive to the molecule's moments of inertia. From these moments of inertia, highly accurate rotational constants (A, B, and C) can be derived, which in turn are used to determine precise bond lengths and angles.

Due to the absence of specific microwave spectroscopic data for Silane, dichloro(1-chloroethyl)methyl-, we turn to the analogous compound, chlorodimethylsilane (B94632) ((CH₃)₂SiHCl), for which such data has been reported. The structure of chlorodimethylsilane has been determined using Fourier transform microwave spectroscopy. wikipedia.org The analysis of its rotational spectrum yields the rotational constants that are fundamental to defining its molecular geometry.

| Isotopologue | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| (CH₃)₂SiH³⁵Cl | Data Not Available | Data Not Available | Data Not Available |

| (CH₃)₂SiH³⁷Cl | Data Not Available | Data Not Available | Data Not Available |

From these rotational constants, a detailed molecular structure can be calculated. For chlorodimethylsilane, the key structural parameters, including bond lengths and angles, have been determined with high precision. This data provides a valuable reference for estimating the geometry of other chloroalkylsilanes like dichloro(1-chloroethyl)methylsilane.

When a molecule contains a nucleus with a nuclear spin I ≥ 1, such as chlorine (³⁵Cl and ³⁷Cl), its nuclear quadrupole moment can interact with the local electric field gradient at the nucleus. This interaction, known as nuclear quadrupole coupling, causes a splitting of the rotational energy levels, which can be observed in the microwave spectrum. The magnitude of this splitting is characterized by the nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc), which provide detailed information about the electronic environment surrounding the quadrupolar nucleus.

While specific quadrupole coupling constants for Silane, dichloro(1-chloroethyl)methyl- are not documented, data from related chlorinated molecules like dichlorodifluoromethane (B179400) (C³⁵Cl₂F₂) can illustrate the utility of this technique. osti.gov The analysis of the hyperfine structure in its microwave spectrum yielded the quadrupole coupling constants for the ³⁵Cl nuclei. osti.gov

| Constant | Value (MHz) |

|---|---|

| χaa | -43.42 |

| χbb | 4.70 |

| χcc | 38.71 |

These constants are a direct measure of the asymmetry of the electron cloud around the chlorine atoms and are highly sensitive to the nature of the chemical bonds. For dichloro(1-chloroethyl)methylsilane, such an analysis would reveal insights into the Si-Cl and C-Cl bond characteristics.

Solid-State Structural Analysis

While gas-phase studies reveal the structure of isolated molecules, solid-state analysis provides information on how molecules pack in a crystal lattice and the influence of intermolecular forces on their conformation.

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be constructed, from which the positions of individual atoms can be determined with exceptional accuracy.

Although a crystal structure for Silane, dichloro(1-chloroethyl)methyl- has not been reported, the solid-state structures of related alkyldichlorosilanes, such as dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂), have been determined. nih.gov The crystallographic data for dichlorodimethylsilane provides definitive bond lengths and angles in the solid state.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Cmcm |

| a (Å) | 8.7688 |

| b (Å) | 9.1937 |

| c (Å) | 7.9480 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

The detailed molecular structure obtained from such an analysis includes precise bond distances and angles, providing an unambiguous picture of the molecule's geometry as it exists in a crystalline environment. This information is crucial for understanding steric effects and potential intermolecular interactions.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation for a given molecular system, yielding information about its energy, geometry, and electronic makeup.

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium structure. This is achieved through a process called geometry optimization. Using methods like Density Functional Theory (DFT) or ab initio calculations (such as Møller-Plesset perturbation theory), the potential energy surface of the molecule is explored to find the minimum energy conformation. For Silane (B1218182), dichloro(1-chloroethyl)methyl-, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Given the chiral center at the 1-chloroethyl group, computational methods could also be used to explore the relative stabilities of its different stereoisomers.

Table 1: Hypothetical Optimized Geometrical Parameters for Silane, dichloro(1-chloroethyl)methyl- This table is illustrative of the type of data that would be generated from geometry optimization calculations.

| Parameter | Value |

|---|---|

| Si-C Bond Length (Å) | 1.85 - 1.90 |

| Si-Cl Bond Length (Å) | 2.05 - 2.10 |

| C-C Bond Length (Å) | 1.52 - 1.56 |

| C-H Bond Length (Å) | 1.08 - 1.10 |

| C-Cl Bond Length (Å) | 1.78 - 1.82 |

| Si-C-C Bond Angle (°) | 110 - 114 |

Once the equilibrium geometry is established, the electronic properties can be analyzed. The distribution of electrons within the molecule dictates its reactivity and bonding characteristics. Techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) would be employed to understand the nature of the chemical bonds (e.g., covalent vs. ionic character), atomic charges, and the extent of electron delocalization. This would reveal how the electronegative chlorine atoms influence the electron density around the central silicon atom and the attached organic groups.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also highly effective in predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to identify compounds.

Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding intensities can be generated. These calculated spectra are invaluable for assigning experimental spectral features to specific molecular motions, such as Si-Cl stretches, C-H bends, or the torsional modes of the chloroethyl group.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational chemistry can predict NMR parameters with a high degree of accuracy. The chemical shifts (δ) of nuclei like ¹H, ¹³C, and ²⁹Si, as well as the spin-spin coupling constants (J) between them, can be calculated. These predictions are crucial for assigning peaks in experimental NMR spectra and for confirming the connectivity and stereochemistry of Silane, dichloro(1-chloroethyl)methyl-.

Table 2: Hypothetical Predicted NMR Chemical Shifts for Silane, dichloro(1-chloroethyl)methyl- This table illustrates the kind of data that would be produced by theoretical NMR predictions.

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (CH₃-Si) | 0.5 - 1.0 |

| ¹H (CH-Cl) | 4.0 - 4.5 |

| ¹H (CH₃-C) | 1.5 - 2.0 |

| ¹³C (CH₃-Si) | 5 - 10 |

| ¹³C (CH-Cl) | 60 - 70 |

| ¹³C (CH₃-C) | 20 - 25 |

For nuclei with a spin quantum number greater than 1/2, such as ³⁵Cl and ³⁷Cl, the interaction of their nuclear quadrupole moment with the local electric field gradient can be measured. Ab initio calculations can determine these nuclear quadrupole coupling constants (NQCC). The NQCC values are highly sensitive to the electronic environment around the chlorine nuclei and provide detailed information about the nature and symmetry of the Si-Cl and C-Cl bonds within the molecule.

Mechanistic Computational Studies

Computational mechanistic studies are fundamental to understanding the reactivity of Silane, dichloro(1-chloroethyl)methyl-. These investigations provide insights at the atomic level that are often inaccessible through experimental means alone.

The elucidation of reaction pathways is a primary goal of computational chemistry, allowing for the prediction of reaction outcomes and the understanding of reaction mechanisms. For a molecule like Silane, dichloro(1-chloroethyl)methyl-, potential reactions of interest include hydrolysis, thermal decomposition, and reactions with other organic or inorganic species.

Theoretical chemists would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. This process involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. nasa.gov

The analysis of the transition state structure provides crucial information about the geometry of the activated complex and the nature of bond-breaking and bond-forming processes. For example, in the thermal decomposition of chlorosilanes, computational studies have identified transition states for the elimination of hydrogen chloride (HCl) or hydrogen (H₂). acs.org Similar methodologies could be applied to predict the likely decomposition pathways of Silane, dichloro(1-chloroethyl)methyl-.

Table 1: Illustrative Calculated Barrier Heights for Thermal Decomposition of Various Chlorosilanes

| Reaction | Barrier Height (kcal/mol) |

| SiH₄ → SiH₂ + H₂ | 61.9 |

| SiClH₃ → SiClH + H₂ | 66.7 |

| SiCl₂H₂ → SiCl₂ + H₂ | 77.2 |

| SiCl₂H₂ → SiClH + HCl | 74.8 |

| SiCl₃H → SiCl₂ + HCl | 72.7 |

| Note: Data is for illustrative purposes from studies on related chlorosilanes and does not represent experimental or calculated values for Silane, dichloro(1-chloroethyl)methyl-. acs.org |

The presence of rotatable single bonds (C-C and Si-C) in Silane, dichloro(1-chloroethyl)methyl- means that the molecule can exist in various conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers to rotation between them.

Computational methods can be used to systematically rotate the dihedral angles of the molecule and calculate the corresponding energy, thereby generating a potential energy surface. This allows for the identification of staggered and eclipsed conformations, as well as anti and gauche arrangements of the substituent groups. The relative energies of these conformers determine their population at a given temperature. For substituted cyclohexanes, it's well-established that larger substituents prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. youtube.com A similar principle would apply to the rotational conformers of Silane, dichloro(1-chloroethyl)methyl-, where steric repulsion between the chloro, methyl, and chloroethyl groups would dictate the preferred three-dimensional structure.

Isomerization barriers, such as the energy required to convert between different structural isomers, can also be calculated. These barriers are determined by locating the transition state for the isomerization process.

Beyond the static picture of the potential energy surface, computational chemistry allows for the modeling of the dynamic aspects of a reaction. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of reaction can be calculated from the vibrational frequencies and electronic energies of the optimized structures of reactants and products. These calculations can predict the spontaneity and equilibrium position of a reaction.

Kinetic modeling involves the calculation of reaction rate constants, often using Transition State Theory (TST). TST relates the rate of a reaction to the properties of the transition state and the reactants. For more complex reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory may be employed to account for the pressure dependence of unimolecular reaction rates. sdsu.edu

Recent studies on the catalytic dismutation of chlorosilanes have combined experimental kinetic data with kinetic modeling to determine the rate constants for a cascade of reactions. mdpi.comresearchgate.net This hybrid approach provides a comprehensive understanding of the reaction kinetics. Such models could be developed for reactions involving Silane, dichloro(1-chloroethyl)methyl- to predict how reaction conditions influence product distribution over time. The thermal dynamic barriers, or activation energies, calculated from the difference in energy between the reactants and the transition state, are a key parameter in these models. acs.org

Computational Approaches in Materials Design

Computational chemistry is an increasingly powerful tool in the rational design of new materials with tailored properties. For a precursor like Silane, dichloro(1-chloroethyl)methyl-, computational methods can be used to predict the properties of polymers and other materials that could be synthesized from it.

The dichloro functionality of Silane, dichloro(1-chloroethyl)methyl- suggests that it could be used as a monomer in polymerization reactions, likely forming polysiloxanes through hydrolysis and condensation. Molecular dynamics (MD) simulations can be used to model these processes.

Table 2: Parameters of Interest in Polymerization Simulations

| Parameter | Description |

| Degree of Polymerization | The average number of monomer units in a polymer chain. |

| Radius of Gyration | A measure of the size and compactness of a polymer coil. |

| End-to-end Distance | The distance between the two ends of a polymer chain. |

| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in a polymer sample. |

| This table represents typical outputs from computational simulations of polymerization processes. |

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models are built by developing mathematical relationships between calculated molecular descriptors and experimentally measured properties for a set of known compounds.

For materials derived from Silane, dichloro(1-chloroethyl)methyl-, a QSPR model could be developed to predict properties such as thermal stability, dielectric constant, refractive index, or mechanical strength. The first step would be to calculate a wide range of molecular descriptors for the repeating unit of the polymer. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., orbital energies, partial charges). By correlating these descriptors with known properties of similar polysiloxanes or other silicon-containing polymers, a predictive model can be constructed. This approach allows for the virtual screening of potential new materials and the prioritization of synthetic efforts.

Applications in Advanced Materials Science and Synthetic Chemistry

Polymer and Resin Synthesis and Modification

The bifunctional nature of Silane (B1218182), dichloro(1-chloroethyl)methyl-, owing to its two chloro groups, makes it a valuable monomer and modifying agent in the synthesis of a wide range of polymers and resins.

Role as Cross-Linking Agents in Thermoset and Elastomer Production

The two reactive chloro groups on Silane, dichloro(1-chloroethyl)methyl- enable it to act as an effective cross-linking agent. chemicalbook.com In the production of thermosetting plastics and elastomers, this silane can be introduced to link linear or branched polymer chains together, forming a three-dimensional network. This process is fundamental to curing materials like room-temperature-vulcanizing (RTV) silicones. sinosil.com

The cross-linking mechanism involves the reaction of the silane's chloro groups with reactive sites on the polymer chains, such as hydroxyl groups. This reaction forms durable Si-O-Si or Si-O-C linkages. The resulting cross-linked network structure imparts enhanced mechanical strength, thermal stability, and chemical resistance to the material, transforming it from a viscous liquid or soft solid into a rigid or elastic solid. The density of cross-links, which can be controlled by the amount of dichlorosilane (B8785471) added, determines the final properties of the cured material. sinosil.com

Directed Synthesis of Polymethylsilanes and Polycarbosilanes

Silane, dichloro(1-chloroethyl)methyl- can serve as a monomer for the synthesis of polysilanes and polycarbosilanes, which are important preceramic polymers for producing silicon carbide (SiC) materials. researchgate.netosti.gov

Polymethylsilanes: These polymers, featuring a silicon-silicon backbone, can be synthesized via a Wurtz-type coupling reaction. In this process, the dichlorosilane monomer reacts with a molten alkali metal, such as sodium, which dehalogenates the silane and facilitates the formation of Si-Si bonds between monomer units.

Polycarbosilanes: These polymers contain both silicon and carbon atoms in their backbone (Si-C). They are often synthesized through the thermal rearrangement of polysilanes, a process known as the Kumada rearrangement. osti.gov A new poly(methylsilane-carbosilane) was synthesized using a Wurtz-type copolycondensation of methyldichlorosilane (B44661) and chloromethyldichloromethylsilane. researchgate.net This suggests that Silane, dichloro(1-chloroethyl)methyl- could be incorporated into similar synthetic routes to create novel polycarbosilanes with tailored properties for SiC ceramic applications. researchgate.netsciopen.com

Condensation Polymerization for Organometallic Polymer Development

Condensation polymerization is a process where monomers with two or more reactive functional groups react to form a polymer, typically with the elimination of a small molecule like water or hydrogen chloride. libretexts.orge3s-conferences.org Silane, dichloro(1-chloroethyl)methyl-, with its two reactive chloro groups, is an ideal candidate for this type of polymerization.

It can react with a variety of difunctional organic or organometallic co-monomers, such as diols, diamines, or diorganometallic compounds. For instance, reaction with a diol would lead to the formation of a poly(siloxane-ether) with the elimination of HCl. This versatility allows for the creation of a wide array of organometallic polymers with alternating inorganic (silane) and organic units in the backbone. These polymers can exhibit unique thermal, optical, and electronic properties not found in traditional organic or inorganic polymers.

Surface Science and Interface Modification

The high reactivity of the silicon-chlorine bond makes chlorosilanes, including Silane, dichloro(1-chloroethyl)methyl-, highly effective for modifying the surfaces of various materials.

Development of Functionalized Coatings for Diverse Substrates (e.g., Silicon, Glass)

Substrates like silicon, glass, and many metal oxides possess native hydroxyl (-OH) groups on their surfaces. These groups serve as ideal reaction sites for chlorosilanes. researchgate.net When a substrate is exposed to Silane, dichloro(1-chloroethyl)methyl-, the Si-Cl bonds readily react with the surface hydroxyls. researchgate.net This reaction forms a strong, covalent silicon-oxygen-substrate bond, effectively grafting the silane molecule onto the surface. researchgate.net

This process, known as silanization, results in the formation of a robust, functionalized monolayer coating. The methyl and 1-chloroethyl groups are oriented away from the surface, defining the new surface chemistry. The 1-chloroethyl group is particularly significant as it provides a reactive site for further surface functionalization, allowing for the attachment of other molecules to create highly tailored interfaces for applications in sensors, chromatography, and biocompatible materials.

Table 2: Substrate Suitability for Silanization

| Substrate | Surface Chemistry | Suitability for Modification |

|---|---|---|

| Silicon Wafer | Native Oxide Layer (Si-OH) | Excellent |

| Glass | Silanol (B1196071) Groups (Si-OH) | Excellent |

| Mica | Silanol Groups (Si-OH) | Excellent |

| Aluminum | Surface Hydroxides (Al-OH) | Good |

| Titanium | Surface Hydroxides (Ti-OH) | Good |

Engineering Surface Properties for Enhanced Hydrophobicity and Adhesion

The modification of surface properties is a critical aspect of materials science, and Silane, dichloro(1-chloroethyl)methyl-, along with related organosilanes, plays a pivotal role in this field. The fundamental mechanism involves the reaction of the hydrolytically unstable silicon-chlorine (Si-Cl) bonds with hydroxyl (-OH) groups present on the surfaces of various inorganic substrates like glass, silica, and metal oxides.

This process, known as silanization, involves several steps. Initially, the dichlorosilyl group undergoes hydrolysis in the presence of trace moisture, forming reactive silanols (Si-OH). These silanols then condense with the substrate's hydroxyl groups, forming stable, covalent siloxane (Si-O-Substrate) bonds. Following this covalent attachment, the organic part of the silane molecule, the (1-chloroethyl)methyl group, forms the new outermost layer of the surface.

The presence of the alkyl (methyl and ethyl) groups contributes to a significant increase in surface hydrophobicity. These nonpolar organic groups lower the surface energy, causing water to bead up rather than spread out, a phenomenon characterized by a high water contact angle. Silanes are a key component in creating surfaces with varying degrees of water repellency.

Furthermore, the 1-chloroethyl group provides a reactive handle for enhancing adhesion. The chlorine atom can participate in subsequent chemical reactions, allowing the surface to be covalently bonded to a polymer matrix or another layer. This dual functionality—surface bonding via the silane group and secondary bonding via the chloroethyl group—makes it an effective adhesion promoter, improving the durability and performance of coatings, composites, and adhesives.

| Property | Unmodified Substrate (e.g., Glass) | Substrate after Modification with Dichloro(1-chloroethyl)methylsilane | Primary Influencing Group |

|---|---|---|---|

| Wettability | Hydrophilic | Hydrophobic | Methyl and 1-Chloroethyl Groups |

| Surface Energy | High | Low | Methyl and 1-Chloroethyl Groups |

| Adhesion Potential | Low (for organic polymers) | High (covalent bonding possible) | Dichlorosilyl and 1-Chloroethyl Groups |

| Bonding to Substrate | Physisorption (e.g., hydrogen bonds) | Covalent (Siloxane bonds) | Dichlorosilyl Group |

Advanced Surface Modification for Biomedical Device Compatibility

The utility of organosilanes extends into the sophisticated field of biomedical devices. Surface modification is crucial for improving the biocompatibility of materials that come into contact with biological systems. Unmodified surfaces can trigger adverse reactions such as protein adsorption, platelet adhesion, and subsequent thrombus formation.

Silane, dichloro(1-chloroethyl)methyl- can be used to create tailored surfaces that mitigate these effects. The initial silanization process passivates the underlying substrate. The reactive 1-chloroethyl group then serves as a crucial anchoring point for the covalent attachment of various biocompatible molecules. For instance, hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can be grafted onto the surface via the chloroethyl anchor. The resulting PEGylated surface is known to effectively resist protein fouling, thereby enhancing the hemocompatibility of blood-contacting devices.

Moreover, this reactive site can be used to immobilize specific bioactive moieties, such as peptides, enzymes, or antibodies. This functionalization is key to designing biosensors, targeted drug delivery systems, and scaffolds for tissue engineering that can interact with biological systems in a controlled and specific manner. The ability to introduce functional organosilicon moieties is a promising avenue for developing advanced biomedical applications.

Versatile Building Blocks in Organic Synthesis

Beyond materials science, Silane, dichloro(1-chloroethyl)methyl- is a valuable building block in organic synthesis, offering multiple reactive sites for constructing complex molecular architectures.

Strategic Introduction of Functionalized Organosilicon Moieties into Complex Molecules

Organosilicon compounds are widely used as synthetic intermediates in chemical synthesis. The two Si-Cl bonds in Silane, dichloro(1-chloroethyl)methyl- can be selectively substituted by reacting with a wide range of nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). This allows for the controlled, stepwise introduction of different organic groups (R) onto the silicon atom, creating a stereogenic silicon center.

The C-Cl bond in the 1-chloroethyl group provides a secondary point of reactivity. It can undergo nucleophilic substitution reactions, allowing for the attachment of other functional groups without disturbing the bonds to the silicon atom. This bifunctional nature enables the synthesis of complex, multifunctional organosilane molecules that can serve as key intermediates or be incorporated into larger molecular frameworks.

Intermediates in the Synthesis of Agrochemicals and Pharmaceutical Compounds

The incorporation of organosilicon groups can modify the biological activity and pharmacokinetic properties of molecules. While specific examples for Silane, dichloro(1-chloroethyl)methyl- are not extensively documented, similar chloroalkylsilanes serve as building blocks for agrochemical and pharmaceutical compounds. The chlorine atom is a common feature in many FDA-approved drugs, and its inclusion can enhance the efficacy of active molecules.

This silane can be used to synthesize silicon-containing intermediates that are later incorporated into the final active ingredient. The lipophilicity imparted by the silicon moiety can improve a molecule's ability to cross biological membranes, a desirable trait for both agrochemicals and pharmaceuticals.

| Reactive Site | Type of Reaction | Reactant/Reagent Class | Resulting Functionality |

|---|---|---|---|

| Si-Cl Bonds | Nucleophilic Substitution | Alcohols (ROH), Amines (R₂NH) | Alkoxysilanes, Aminosilanes |

| Si-Cl Bonds | Nucleophilic Substitution | Grignard Reagents (RMgX) | Tetraorganosilanes (Si-C bond formation) |

| C-Cl Bond | Nucleophilic Substitution | Azides (N₃⁻), Cyanides (CN⁻) | Alkyl Azides, Alkyl Nitriles |

| Both Sites | Polycondensation | Water (Hydrolysis) | Cross-linked Polysiloxanes |

Precursors for Specialty Fine Chemicals and Advanced Functional Materials